3-Bromo-5-(oxolan-3-yloxy)pyridine
Description
3-Bromo-5-(oxolan-3-yloxy)pyridine (CAS RN: 422557-23-1) is a brominated pyridine derivative featuring a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the 5-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The compound’s structure combines a bromine atom (electron-withdrawing group) and an oxygen-containing heterocyclic ether, which influences its reactivity and solubility.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its oxolane substituent enhances steric bulk and modulates electronic properties, making it suitable for coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules . Safety data indicate standard handling protocols for halogenated pyridines, including precautions against inhalation and skin contact .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-5-(oxolan-3-yloxy)pyridine |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6H2 |
InChI Key |
NUUKENQPCPMLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Bromo-5-(oxolan-3-yloxy)pyridine
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Selective bromination of the pyridine ring at the 3- or 5-position (depending on nomenclature and substitution pattern).
- Introduction of the oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group via nucleophilic substitution or etherification.
Detailed Synthetic Routes
Bromination of Pyridine Derivatives
The bromination step typically uses pyridine or a pyridine derivative as the starting material. Bromine or brominating agents such as N-bromosuccinimide (NBS) are employed under controlled temperature and solvent conditions to achieve regioselective bromination.
- Example procedure : Pyridine is reacted with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under controlled temperature to yield 3-bromopyridine or 5-bromopyridine, depending on conditions. The reaction is followed by extraction and purification steps such as distillation under reduced pressure. This method can achieve yields with gas chromatography (GC) purities ranging from 85% to over 97% depending on temperature and extraction solvents (ethyl acetate or methylene dichloride).
| Step | Reagents/Conditions | Outcome | Purity (GC) |
|---|---|---|---|
| Pyridine + 40% HBr + H2O2 | 20-30 °C, then heated to 85-120 °C | Bromination to 3-bromopyridine | 85.1% - 97.5% |
| Extraction | Ethyl acetate or methylene dichloride | Organic phase isolation | - |
| Purification | Underpressure distillation | Pure bromopyridine | - |
Introduction of the Oxolan-3-yloxy Group
The oxolan-3-yloxy group is introduced by nucleophilic substitution of a suitable leaving group on the bromopyridine intermediate with tetrahydrofuran-3-ol (oxolane-3-ol).
Typical conditions : The bromopyridine is reacted with tetrahydrofuran-3-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This facilitates the formation of the ether bond via nucleophilic attack on the pyridine ring.
Industrial scale : The reaction is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Representative Synthetic Route Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Pyridine | Bromination: HBr, H2O2, 20-120 °C | 3-Bromopyridine |
| 2 | 3-Bromopyridine + Tetrahydrofuran-3-ol | Base (NaH or K2CO3), solvent (THF or DMF), reflux | This compound |
Chemical Reaction Analysis
Types of Reactions Involved
- Electrophilic Aromatic Substitution (Bromination) : Selective bromination of pyridine ring.
- Nucleophilic Substitution (Ether Formation) : Formation of C–O bond between pyridine and oxolane moiety.
- Coupling Reactions : The bromine substituent allows further functionalization via Suzuki or Heck coupling reactions for advanced derivatives.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination | HBr, H2O2 or Br2, NBS | 20-120 °C, aqueous or organic solvent | Controlled temperature crucial for regioselectivity |
| Etherification | Tetrahydrofuran-3-ol, NaH or K2CO3 | Reflux in THF or DMF | Base deprotonates alcohol to form alkoxide nucleophile |
| Coupling | Pd catalyst, K2CO3 | Mild heating, inert atmosphere | Enables further functionalization |
Research Findings and Applications
Biological and Medicinal Chemistry Relevance
- The presence of the bromine atom and oxolane ether group enhances binding affinity and selectivity in medicinal chemistry applications, particularly in neurological and inflammatory disease targets.
- The compound serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules.
Chemical Properties Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10BrNO2 | PubChem |
| Molecular Weight | 244.08 g/mol | PubChem |
| IUPAC Name | 5-bromo-2-(oxolan-3-yloxy)pyridine | PubChem |
| CAS Number | 494771-98-1 | EPA DSSTox |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(oxolan-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are often carried out in solvents like DMF or toluene at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
3-Bromo-5-(oxolan-3-yloxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action of 3-Bromo-5-(oxolan-3-yloxy)pyridine depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and oxolane moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between 3-Bromo-5-(oxolan-3-yloxy)pyridine and related pyridine derivatives:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Oxolan-3-yloxy | C₈H₈BrNO₂ | 230.06 | Five-membered ether ring at C5 |
| 3-Bromo-5-methoxypyridine | Methoxy | C₆H₆BrNO | 188.02 | Smaller, electron-donating methoxy group |
| 3-Bromo-5-ethoxypyridine | Ethoxy | C₇H₈BrNO | 202.05 | Ethoxy group with increased hydrophobicity |
| 3-Bromo-5-(dioxaborolan-2-yl)pyridine | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | C₁₃H₁₉BBrNO₃ | 322.91 | Boronate ester for cross-coupling reactions |
| 3-Bromo-5-(pyrrolidin-2-yl)pyridine | Pyrrolidin-2-yl | C₉H₁₁BrN₂ | 227.10 | Nitrogen-containing heterocycle at C5 |
Key Observations :
- Oxolane vs. Alkoxy Groups : The oxolane substituent introduces a rigid, bulky ether ring, enhancing steric hindrance compared to linear alkoxy groups (e.g., methoxy or ethoxy). This impacts reactivity in nucleophilic substitutions .
- Boronate Esters : The dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling, a feature absent in the oxolane derivative .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 3-Bromo-5-(oxolan-3-yloxy)pyridine, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include bromination of pyridine derivatives followed by oxolane ether linkage introduction. Optimal conditions involve using polar aprotic solvents (e.g., DMF) at 60–80°C with continuous flow reactors to enhance purity (yields ~70–85%) . Monitoring via TLC or HPLC ensures reaction progress, while recrystallization or column chromatography achieves ≥95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., bromine at C3, oxolane at C5) and confirm regioselectivity.
- Mass Spectrometry : High-resolution MS validates molecular weight (CHBrNO; MW 244.09 g/mol) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves steric effects of the oxolane group and confirms planar pyridine geometry .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability is evaluated via accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC quantification.
- Thermal Stability : Heat at 40–100°C and monitor decomposition via TGA/DSC. The oxolane group enhances thermal stability up to 150°C .
Advanced Research Questions
Q. What mechanistic insights explain the bromine atom’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine at C3 undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh)) to form aryl-palladium intermediates. Steric hindrance from the oxolane group at C5 reduces coupling efficiency (~60% yield vs. ~85% for unhindered analogs). DFT calculations reveal electron-withdrawing effects of oxolane lower the LUMO energy, facilitating transmetalation .
Q. How does the oxolan-3-yloxy group influence binding affinity in enzyme inhibition studies?
- Methodological Answer : The oxolane oxygen forms hydrogen bonds with catalytic residues (e.g., in kinases or cytochrome P450). Competitive inhibition assays (IC = 2–10 µM) using fluorogenic substrates show a 3–5x potency increase compared to des-oxolane analogs. Docking simulations (AutoDock Vina) predict binding poses within hydrophobic active sites .
Q. What strategies resolve contradictory data on regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Conflicting regioselectivity (C3 vs. C5 substitution) arises from solvent polarity and nucleophile hardness. For example:
- Soft Nucleophiles (e.g., thiols) : Prefer C3 due to lower steric hindrance (yield: 75%).
- Hard Nucleophiles (e.g., amines) : Target C5 via electronic directing effects (yield: 50%).
- Validation : Isotopic labeling (N/C) tracks substitution sites, while Hammett plots correlate σ values with reaction rates .
Q. How can computational modeling predict the compound’s interactions with biological membranes?
- Methodological Answer : Molecular dynamics (GROMACS) simulations using lipid bilayers (POPC/POPE) show the oxolane group increases lipophilicity (logP = 1.8 vs. 1.2 for methoxy analogs), enhancing membrane permeability. Free-energy calculations (PMF) reveal a 2.5 kcal/mol barrier for transmembrane diffusion .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for this compound derivatives?
- Methodological Answer : Variability arises from:
- Stereochemistry : Racemic vs. enantiopure oxolane (e.g., (R)- vs. (S)-oxolane) alters receptor binding.
- Impurity Profiles : Residual Pd (≤10 ppm) in coupling reactions may artifactually inhibit enzymes.
- Assay Conditions : Varying pH (6.5 vs. 7.4) or ionic strength modulates ionization and activity .
Comparative Studies
Q. How does this compound compare to halogenated pyridine analogs in material science applications?
- Methodological Answer : The oxolane group improves solubility in polar solvents (e.g., DMSO: 45 mg/mL vs. 12 mg/mL for chloro analogs) and reduces crystallinity, making it suitable for amorphous organic semiconductors. Cyclic voltammetry shows a 0.3 eV lower HOMO level, enhancing electron transport in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
